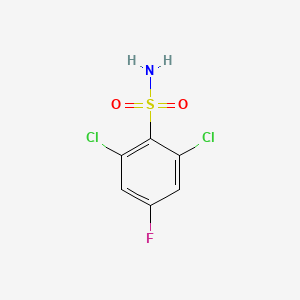

2,6-Dichloro-4-fluorobenzenesulfonamide

Description

BenchChem offers high-quality 2,6-Dichloro-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTGZIUOKXFCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: Acidity as a Design Element in Medicinal Chemistry

An In-Depth Technical Guide Topic: pKa Values of Polyhalogenated Benzenesulfonamides: A Guide for Drug Development Professionals

In the intricate process of drug discovery and development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of a molecule in a biological system. For ionizable drugs, including the vast class of sulfonamides, the pKa value dictates the degree of ionization at a given pH, which in turn profoundly influences solubility, membrane permeability, protein binding, and ultimately, interaction with the molecular target. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably as the cornerstone for carbonic anhydrase inhibitors.[1] The acidity of the sulfonamide N-H proton is a critical determinant of its binding affinity, as the deprotonated, anionic form is typically the one that coordinates to the zinc ion in the enzyme's active site.[1]

This guide provides an in-depth exploration of how polyhalogenation of the benzene ring serves as a powerful tool to modulate the pKa of benzenesulfonamides. We will delve into the underlying electronic principles, present robust experimental and computational methodologies for pKa determination, and analyze structure-acidity relationships (SAR). The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and fine-tune the acidity of these compounds to optimize their therapeutic potential.

The Electronic Architecture of Acidity in Benzenesulfonamides

The acidity of a benzenesulfonamide is not a random property but a direct consequence of its electronic structure. The journey to understanding this begins with the sulfonamide group (-SO₂NH₂) itself and is then modulated by the aromatic ring and its substituents.

The Intrinsic Acidity of the Sulfonamide Moiety

The sulfonamide proton is inherently acidic due to the powerful electron-withdrawing nature of the adjacent sulfonyl group. The two oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the nitrogen atom. This polarization weakens the N-H bond and, more importantly, stabilizes the resulting conjugate base (the sulfonamidate anion, -SO₂N⁻H) after deprotonation. The negative charge on the nitrogen is effectively delocalized over the entire sulfonyl group, spreading it across the two oxygen atoms and the nitrogen atom. This charge dispersal is the primary reason for its acidity.

The Role of Halogen Substituents

When halogens are introduced onto the benzene ring, they exert a significant influence on the electron density of the entire molecule, thereby altering the pKa. This influence is a classic example of the interplay between two fundamental electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Halogens are highly electronegative atoms. They pull electron density towards themselves through the sigma (σ) bonds of the molecule. This through-bond polarization is known as the negative inductive effect (-I). This effect withdraws electron density from the benzene ring and, by extension, from the sulfonamide group, further stabilizing the anionic conjugate base and thus increasing acidity (lowering the pKa).[2][3] The strength of the inductive effect is distance-dependent and follows the order of electronegativity: F > Cl > Br > I.[3]

-

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This is a positive resonance effect (+R), which donates electron density to the ring. Donating electron density would destabilize the conjugate base and decrease acidity.[4]

For halogens, the inductive effect overwhelmingly dominates the resonance effect. The net result is that halogens act as electron-withdrawing groups, increasing the acidity of benzenesulfonamides.

The Additive and Positional Impact of Polyhalogenation

The true power of halogenation in pKa modulation becomes evident with multiple substitutions.

-

Additive Effect: The electron-withdrawing inductive effects of multiple halogens are cumulative. Therefore, a di- or tri-halogenated benzenesulfonamide will be significantly more acidic than its mono-halogenated counterpart.[2]

-

Positional Effect (ortho, meta, para): The inductive effect weakens with distance.[3] Consequently, halogens in the ortho and meta positions exert a stronger acid-strengthening effect than a halogen in the para position.[5] Furthermore, many ortho-substituents produce a greater increase in acidity than expected, a phenomenon known as the "ortho-effect," which is thought to arise from a combination of steric and electronic factors.[2]

The following diagram illustrates the logical relationship between halogen substitution and the resulting acidity of the sulfonamide proton.

Caption: Workflow for pKa determination via potentiometric titration.

Computational Chemistry: An In Silico Approach to pKa Prediction

Alongside experimental methods, computational chemistry provides a powerful, predictive tool for estimating pKa values, enabling the rapid screening of virtual compounds before synthesis. [6][7]

Theoretical Foundation

The most common computational approaches involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa is directly proportional to this value. This is typically done using Density Functional Theory (DFT) calculations combined with a continuum solvation model (such as PCM or SMD) to account for the effect of the solvent. [7][8][9]A thermodynamic cycle, often called the "direct approach," is used to relate the free energy of deprotonation in solution to the calculated energies of the individual species. [7]

Simplified Computational Workflow

-

Structure Optimization: The 3D structures of the protonated sulfonamide (HA) and the deprotonated anion (A⁻) are computationally optimized to find their lowest energy conformations.

-

Energy Calculation: Single-point energy calculations are performed on the optimized structures in a simulated solvent environment to obtain their respective Gibbs free energies (G_sol(HA) and G_sol(A⁻)).

-

pKa Calculation: The pKa is calculated using the equation: pKa = (G_sol(A⁻) - G_sol(HA) + G_sol(H⁺)) / (2.303 * RT) where G_sol(H⁺) is the known solvation free energy of a proton, R is the gas constant, and T is the temperature.

Recent studies have shown that including explicit water molecules in the calculation can improve accuracy. [7][10]While powerful, these methods require significant computational expertise to yield reliable results. [6][11]

Conclusion: Strategic pKa Modulation for Enhanced Drug Design

The acidity of the sulfonamide proton is a critical, tunable parameter in the design of benzenesulfonamide-based drugs. This guide has established that polyhalogenation is a highly effective strategy for increasing this acidity (i.e., lowering the pKa) in a predictable and rational manner. The electron-withdrawing inductive effect of halogens, which is both additive and position-dependent, allows for the fine-tuning of pKa values across several orders of magnitude.

By leveraging the principles of physical organic chemistry and employing robust experimental and computational methods, drug development professionals can strategically modify the benzenesulfonamide scaffold. This rational control over pKa enables the optimization of a compound's ADME (absorption, distribution, metabolism, and excretion) properties and its target engagement, ultimately accelerating the journey from a promising lead compound to a successful therapeutic agent.

References

-

Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6291–6302. [Link]

-

Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

-

Thakur, A., Saini, K. C., & Thakur, M. (2005). QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension. ARKIVOC, 2005(14), 49-58. [Link]

-

Gudaitis, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58). [Link]

-

Angeli, A., et al. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. PubMed Central. [Link]

-

Zhang, C.-P., et al. (2012). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 135, 162-166. [Link]

-

Reusch, W. (2020). The Effect of Substituents on pKa. Chemistry LibreTexts. [Link]

-

Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

-

Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

-

Scheiner, S., & Hunter, S. (2022). Influence of Benzene Substituents on Halogen Bonds Studied. ChemistryViews. [Link]

-

Thakur, A., Saini, K. C., & Thakur, M. (2005). QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension. Arkat USA. [Link]

-

Oumada, F. Z., et al. (2010). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. ResearchGate. [Link]

-

Shields, G. C., & Seybold, P. G. (2015). Computational estimation of pKa values. ResearchGate. [Link]

-

Subirats, X., et al. (2007). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. [Link]

-

LibreTexts Chemistry. (2023). Substituent Effects on Acidity. [Link]

-

Česnak, M., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

-

Beker, W., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PubMed Central. [Link]

-

Scheiner, S. (2021). Proximity Effects of Substituents on Halogen Bond Strength. Journal of the American Chemical Society. [Link]

-

Laasonen, K., & Partanen, I. (2022). How to Predict the pKa of Any Compound in Any Solvent. Aalto University. [Link]

-

Neuman, R. C. (2005). Substituent Effects. University of California, Riverside. [Link]

Sources

- 1. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Structure-Activity Relationship of 2,6-Disubstituted Sulfonamides

Abstract

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly significant subclass: 2,6-disubstituted aryl sulfonamides. We will explore how substitutions flanking the central aryl ring modulate the molecule's conformation, electronic character, and ultimately, its biological activity. This document is intended for researchers and professionals in drug development, providing a framework for the rational design of potent and selective therapeutic agents based on this privileged scaffold. We will dissect the causality behind experimental design, from synthesis to biological evaluation, grounding our discussion in authoritative principles and field-proven insights.

The Sulfonamide: A Privileged Scaffold in Drug Discovery

The journey of sulfonamides began with the discovery of the antibacterial properties of Prontosil, a prodrug that is metabolized to the active agent, sulfanilamide.[2] This discovery ushered in the era of chemotherapy and unveiled a scaffold with remarkable therapeutic versatility. Beyond their initial use as antibacterial agents, sulfonamides have been successfully developed as diuretics, anti-inflammatory agents (COX-2 inhibitors), anticonvulsants, hypoglycemics, and anticancer agents.[1][3][4]

The power of the sulfonamide group (-SO₂NHR) lies in its distinct physicochemical properties. The sulfur atom is in a high oxidation state, and the two oxygen atoms act as strong hydrogen bond acceptors. The N-H proton is acidic, allowing it to act as a hydrogen bond donor.[5] This dual hydrogen-bonding capability is fundamental to its ability to interact with diverse biological targets.[5] Furthermore, the geometry and electronic nature of the sulfonamide group can be finely tuned through substitution, making it an ideal starting point for SAR studies.

Core Principles of 2,6-Disubstitution

Focusing on an aryl sulfonamide core, placing substituents at the 2- and 6-positions (ortho to the point of attachment of a side chain) introduces significant steric and electronic constraints. This strategic substitution is a powerful tool for medicinal chemists to:

-

Enforce Bioactive Conformation: Bulky groups at the 2- and 6-positions can restrict the rotation around the aryl-X bond (where X is the rest of the molecule), locking the molecule into a specific, and hopefully more potent, conformation. This reduces the entropic penalty upon binding to a target.

-

Enhance Selectivity: By tailoring the size and nature of the 2,6-substituents, one can design molecules that fit precisely into the binding pocket of a target enzyme or receptor while sterically clashing with the active site of off-target proteins.

-

Modulate Physicochemical Properties: These substituents can influence pKa, lipophilicity (LogP), and metabolic stability, all critical parameters for a successful drug candidate.[6]

The following diagram illustrates the general SAR strategy for this class of compounds, highlighting the key regions for chemical modification and their anticipated impact.

Caption: General SAR model for 2,6-disubstituted sulfonamides.

Deconstructing the SAR: Key Molecular Interactions

The biological activity of a 2,6-disubstituted sulfonamide is a composite of the contributions from each part of its structure. A deep understanding of these contributions is essential for rational drug design.

The Role of the 2,6-Substituents (R¹ and R²)

As seen in compounds like 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetic acid derivatives, the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring serves a critical purpose.[3] These bulky, electron-withdrawing groups create a twisted conformation that is often crucial for fitting into the hydrophobic binding pockets of enzymes like cyclooxygenase (COX).

-

Steric Influence: The size of the substituents is paramount. Small groups (e.g., -F, -CH₃) may offer minor conformational restriction, while larger groups (e.g., -Cl, -CF₃, isopropyl) can enforce a nearly perpendicular arrangement between the aryl ring and its substituent, profoundly influencing target engagement.

-

Electronic Influence: Electron-withdrawing groups (e.g., -Cl, -NO₂) can increase the acidity of the sulfonamide N-H proton, making it a stronger hydrogen bond donor. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can decrease its acidity. This modulation of pKa directly impacts ionization state at physiological pH, affecting cell permeability and target binding.[7]

The Sulfonamide Linker: More Than a Spacer

The sulfonamide group is rarely a passive linker. Its ability to form strong hydrogen bonds is often the primary anchor positioning the molecule within the active site.

-

Hydrogen Bonding: The two sulfonyl oxygens are excellent hydrogen bond acceptors, while the NH group is an effective donor. This pattern allows for specific, directional interactions with amino acid residues like arginine, histidine, or serine in a protein's active site.

-

Bioisosteric Replacement: In advanced drug design, the classical sulfonamide can be replaced by bioisosteres to overcome challenges like poor pharmacokinetics or to explore novel intellectual property.[8][9] Promising bioisosteres include sulfoximines and sulfonimidamides, which alter the geometry and hydrogen bonding potential, offering a tactical approach to refining activity.[10][11]

The R³ Group: Dictating the Target

While the 2,6-disubstituted aryl sulfonamide is the core scaffold, the R³ group attached to the sulfonamide nitrogen is typically the primary determinant of the biological target.

-

Antibacterial Agents: In classical sulfa drugs, R³ is often a heteroaromatic ring (e.g., pyrimidine in sulfadiazine) that mimics the p-aminobenzoic acid (PABA) precursor required for bacterial folate synthesis.[2]

-

COX-2 Inhibitors: In celecoxib, the R³ group is a 1,5-diarylpyrazole, which fits into a specific side pocket of the COX-2 enzyme, conferring selectivity over the COX-1 isoform.[1]

-

Carbonic Anhydrase Inhibitors: For this class of drugs, the R³ group is often small or absent (an unsubstituted sulfonamide), as the core moiety itself is responsible for coordinating to the zinc ion in the enzyme's active site.

The table below presents hypothetical data for a generic kinase inhibitor SAR campaign, illustrating how systematic modification of the 2,6-substituents can impact potency.

| Compound ID | R¹ Substituent | R² Substituent | Kinase Inhibition IC₅₀ (nM) | Rationale for Change |

| REF-01 | H | H | 850 | Baseline, unsubstituted compound. |

| TEST-02 | Cl | H | 320 | Addition of a single EWG improves potency. |

| TEST-03 | Cl | Cl | 75 | Disubstitution significantly improves potency, likely by enforcing an optimal binding conformation. |

| TEST-04 | F | F | 150 | Smaller fluorine atoms provide less steric bulk than chlorine, resulting in a less optimal fit. |

| TEST-05 | CH₃ | CH₃ | 400 | Bulky but electron-donating groups are less favorable than electron-withdrawing groups. |

| TEST-06 | CF₃ | H | 95 | A single, highly bulky, and strongly EWG provides potency comparable to the dichloro analog. |

Experimental Protocols for SAR Elucidation

A robust SAR campaign relies on a systematic and repeatable workflow encompassing synthesis, purification, and biological evaluation.

General Synthetic Workflow

The most common and reliable method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[12]

Caption: Standard workflow for the synthesis of sulfonamides.

Detailed Protocol: Synthesis of a Generic 2,6-Dichloro-N-aryl-benzenesulfonamide

-

Preparation: To a round-bottom flask charged with a magnetic stir bar, add the desired amine (R³-NH₂, 1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

-

Basification: Add pyridine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.

-

Coupling Reaction: Dissolve 2,6-dichlorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity (>95%).

Causality Note: The use of a base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Cooling to 0°C helps control the exothermicity of the reaction.

Biological Evaluation: Enzyme Inhibition Assay

To quantify the potency of newly synthesized compounds, a robust and reproducible biological assay is required. An enzyme inhibition assay is a standard method.

Caption: Workflow for a typical enzyme inhibition assay.

Structural Validation: X-Ray Crystallography

The ultimate validation of an SAR hypothesis is the visualization of the compound binding to its target. X-ray crystallography provides an atomic-level snapshot of the protein-ligand complex.[5][13] A co-crystal structure can reveal:

-

The precise binding mode and conformation of the inhibitor.

-

Key hydrogen bonds, hydrophobic interactions, and other forces governing binding.[14]

-

Confirmation that the 2,6-substituents are making the intended interactions and providing the hypothesized steric effects.

-

Opportunities for further optimization by identifying unfilled pockets or potential steric clashes.[13]

This structural information provides invaluable, definitive feedback for the next cycle of drug design, transforming SAR from a correlative exercise into a truly structure-based endeavor.

Conclusion

The 2,6-disubstituted aryl sulfonamide scaffold represents a powerful platform for the development of targeted therapeutics. The strategic placement of substituents ortho to the main molecular vector provides medicinal chemists with fine control over the compound's three-dimensional structure, electronic properties, and ultimately, its interaction with a biological target. A successful drug discovery campaign based on this scaffold requires an integrated approach, combining rational design, efficient synthesis, quantitative biological evaluation, and structural validation. By understanding the causal relationships between chemical structure and biological activity, researchers can more effectively navigate the complex landscape of drug development to produce novel medicines with enhanced potency, selectivity, and safety profiles.

References

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

Jaros, S., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Journal of Physical Chemistry B, 127(30), 6615–6627. [Link]

-

Patel, N. B., et al. (2006). Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid and their antibacterial studies. Acta Pharmaceutica, 56(3), 349-358. [Link]

-

Al-Trawneh, S. A., & Al-Salahi, R. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 19, 3329–3344. [Link]

-

Ahmad, S., et al. (2023). Synthesis and Biological Evaluation of Amino Terminal Modified New Sulfonamides of Contemporary Drugs. ResearchGate. [Link]

-

Iqbal, T., et al. (2022). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

García-Rojas, M., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 29(5), 1119. [Link]

-

Gnamm, C. (2022). Sulfilimines: An Underexplored Bioisostere for Drug Design? Journal of Medicinal Chemistry, 65(3), 1935-1937. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

da Silva, A. C. S., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7120-7133. [Link]

-

Davies, A. T., & Bull, J. A. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11527–11533. [Link]

-

Al-Abri, Z. (2023). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Taibah University for Science, 17(1). [Link]

-

SWR. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. [Link]

-

Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. youtube.com [youtube.com]

- 14. chemrxiv.org [chemrxiv.org]

Metabolic Stability of Fluorinated Sulfonamide Pharmacophores

Topic: Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Strategic Lead Optimization

Executive Summary

The sulfonamide moiety (

Strategic fluorination—specifically the incorporation of trifluoromethyl (

The Sulfonamide Scaffold: Liabilities & The Fluorine Solution

The Metabolic Vulnerability

Unsubstituted or simple alkyl-sulfonamides face two primary metabolic threats in vivo:

-

Oxidative Attack (Phase I): Cytochrome P450 (CYP) enzymes target electron-rich aromatic rings attached to the sulfonyl group (arene oxidation) or the

-carbons of N-alkyl substituents (N-dealkylation). -

Conjugation (Phase II): While sulfonamides resist acyl glucuronidation (a toxicity risk for carboxylic acids), the sulfonamide nitrogen can undergo direct N-glucuronidation, facilitating rapid clearance.

The Fluorine Effect: Electronic & Steric Shielding

Fluorine acts as a "metabolic shield" through three distinct mechanisms:

-

Bond Strength: The C-F bond (

) is significantly stronger than the C-H bond ( -

pKa Modulation: Fluorine is highly electronegative (

). When placed proximal to the sulfonamide, it drastically lowers the pKa of the -NH- proton.-

Standard Sulfonamide (

): pKa -

Trifluoromethanesulfonamide (

): pKa

-

-

Lipophilicity Tuning: Despite ionization, the high lipophilicity of the

group maintains membrane permeability while preventing the "solubility cliff" often seen with other polar groups.

Mechanisms of Metabolic Stabilization[2]

Blocking Aromatic Hydroxylation

CYP enzymes (e.g., CYP2C9, CYP3A4) prefer electron-rich aromatic rings for oxidation.

-

Mechanism: The oxidative attack typically proceeds via an electrophilic species (Compound I) attacking the

-system. -

Fluorine Intervention: Substitution of H with F on the benzenesulfonyl ring (particularly at the 2,4- or 3,5-positions) deactivates the ring electronically (inductive withdrawal) and sterically blocks the site of metabolism (SOM).

The Triflamide Bioisostere ( )

Replacing a methyl group (

-

Metabolic Advantage: The

-carbon is fully fluorinated, completely blocking CYP-mediated hydroxylation that would otherwise lead to dealkylation or alcohol formation. -

Bioisosterism: The triflamide anion mimics the carboxylate anion (

) in charge distribution but lacks the liability of forming reactive acyl glucuronides, reducing the risk of idiosyncratic drug-induced liver injury (DILI).

Visualization of Metabolic Pathways

The following diagram illustrates how fluorination blocks specific metabolic routes.

Figure 1: Comparison of metabolic fates for alkyl-sulfonamides versus fluorinated analogs. Fluorination prevents the critical

Comparative Data: Fluorine vs. Hydrogen[3]

The table below highlights the impact of fluorination on metabolic stability (Half-life,

| Scaffold Type | Substituent (R) | pKa (approx) | Metabolic Stability ( | Primary Metabolic Route |

| Benzenesulfonamide | 10.1 | Low (< 30 min) | Para-hydroxylation | |

| 9.8 | Moderate (~60 min) | Ortho-hydroxylation | ||

| 9.3 | High (> 120 min) | Negligible oxidation | ||

| Alkyl Sulfonamide | 10.5 | Moderate | N-demethylation (slow) | |

| Triflamide | 6.4 | Very High (> 240 min) | Phase II (Glucuronidation) only |

Key Insight: The transition from Methyl to Trifluoromethyl drops the pKa by ~4 units, shifting the species from neutral to anionic at physiological pH. This reduces passive diffusion slightly but drastically improves metabolic stability by eliminating the oxidative soft spot.

Experimental Protocols for Assessment

To validate the metabolic stability of fluorinated sulfonamides, a rigorous Microsomal Stability Assay is required. This protocol is optimized to detect both oxidative (CYP) and hydrolytic degradation.

Materials

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

Figure 2: Standardized workflow for assessing microsomal stability.

Data Calculation

Calculate the Intrinsic Clearance (

Acceptance Criteria:

-

High Stability:

( -

Moderate Stability:

. -

Low Stability:

.

Strategic Decision Tree: When to Fluorinate?

Not all sulfonamides require fluorination. Use this logic flow to determine if a fluorinated pharmacophore is appropriate for your lead series.

Figure 3: Decision matrix for implementing fluorinated sulfonamide pharmacophores.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Standard reference for HLM Protocols).

Sources

role of fluorine substitution in benzenesulfonamide binding affinity

An In-Depth Technical Guide to the Role of Fluorine Substitution in Benzenesulfonamide Binding Affinity

Abstract

The strategic incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the role of fluorine substitution in modulating the binding affinity of benzenesulfonamide-based ligands. We will delve into the fundamental physicochemical principles governing fluorine's influence, explore its impact on structure-activity relationships (SAR) with a focus on carbonic anhydrase inhibitors, and detail the critical experimental methodologies used to quantify these effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorine's unique properties for the rational design of potent and selective therapeutic agents.

Introduction: The Strategic Value of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in drug discovery.[1][2] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its substitution with minimal steric perturbation.[1] However, the profound electronic effects of fluorine can dramatically alter a molecule's physicochemical properties, including acidity, lipophilicity, metabolic stability, and conformational preferences.[3][4] These modifications can lead to enhanced binding affinity, improved pharmacokinetic profiles, and greater target selectivity.[3]

Benzenesulfonamides are a prominent class of compounds with a wide range of therapeutic applications, most notably as carbonic anhydrase inhibitors.[5][6] The sulfonamide moiety is a key pharmacophore, often acting as an "anchor" in the active site of target enzymes.[5] The strategic placement of fluorine atoms on the benzene ring provides a powerful means to fine-tune the binding affinity and selectivity of these inhibitors.[5]

The Physicochemical Impact of Fluorine Substitution

The introduction of fluorine into a benzenesulfonamide scaffold can induce several critical changes in its molecular properties:

-

Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing nature significantly increases the acidity of the sulfonamide proton.[7] This lower pKa can lead to a stronger interaction with the zinc cation present in the active site of metalloenzymes like carbonic anhydrase, thereby enhancing binding affinity.[8]

-

Alteration of Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination can decrease it.[1][9] This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in the target protein.[9][10]

-

Influence on Conformation: Fluorine can influence the conformational preferences of a molecule through steric and electronic effects. This can stabilize a bioactive conformation that is more favorable for binding to the target protein.[3]

-

Formation of Favorable Interactions: While not a classical hydrogen bond acceptor, fluorine can participate in favorable electrostatic and dipolar interactions with protein residues.[9][10][11] These "orthogonal" interactions can contribute significantly to the overall binding energy.

Structure-Activity Relationships of Fluorinated Benzenesulfonamides: A Focus on Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[8] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in tumors, making them attractive targets for anticancer therapies.[8][12][13] Fluorinated benzenesulfonamides have emerged as potent and selective inhibitors of these cancer-related CAs.[12][14][15]

The general structure-activity relationship (SAR) for benzenesulfonamide-based CA inhibitors involves the sulfonamide group coordinating with the active site zinc ion, while the substituted benzene ring extends into a hydrophobic pocket.[13][16] Fluorine substitution on the benzene ring can significantly impact both affinity and isoform selectivity.

Table 1: Impact of Fluorination on the Binding Affinity of Benzenesulfonamides for Carbonic Anhydrase Isozymes

| Compound | Substituent Pattern | Target Isozyme | Binding Affinity (Kd) | Fold Improvement over Non-fluorinated Analog | Reference |

| VD11-4-2 | meta-substituted trifluorinated | CA IX | 50 pM | >1000 | [8] |

| 4b | tetrafluorinated | CA I | 0.2 nM | - | [8] |

| Various | 3,4-disubstituted-trifluoro | Various CAs | High Affinity | Higher than 2,4-disubstituted analogs | [14] |

Note: This table presents representative data to illustrate trends. Direct comparison of Kd values across different studies should be done with caution due to variations in experimental conditions.

The data in Table 1 highlights that specific fluorination patterns can lead to dramatic increases in binding affinity and selectivity. For instance, di-meta-substituted fluorinated benzenesulfonamides have been shown to be picomolar binders of CA IX with over 1000-fold selectivity against off-target isoforms.[8][12][15]

Experimental Methodologies for Assessing Binding Affinity

The rational design of fluorinated benzenesulfonamides relies on accurate and robust methods for quantifying their binding affinity and elucidating their binding mode.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18][19]

Experimental Protocol: ITC Measurement of Benzenesulfonamide Binding to Carbonic Anhydrase

-

Sample Preparation:

-

Prepare a solution of the target CA isozyme (typically 5-50 µM) in a suitable, degassed buffer.[20]

-

Prepare a solution of the fluorinated benzenesulfonamide (typically 50-500 µM) in the identical buffer.[20] Precise concentration determination is critical.

-

Ensure the pH of both solutions is identical to minimize heats of dilution.[20]

-

-

ITC Experiment Setup:

-

Load the CA solution into the sample cell of the calorimeter.

-

Load the benzenesulfonamide solution into the injection syringe.

-

Equilibrate the system to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the protein solution.

-

The instrument measures the heat change after each injection.

-

-

Data Analysis:

-

The raw data (heat pulses) are integrated to generate a binding isotherm.

-

This isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[20] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

-

Causality Behind Experimental Choices:

-

Identical Buffer: Using the exact same buffer for both the protein and ligand is crucial to minimize heats of dilution, which can otherwise mask the true heat of binding.[20]

-

Degassing: Degassing the buffers prevents the formation of air bubbles in the calorimeter cell, which can cause significant noise in the data.[20]

-

Concentration Range: The concentrations of the protein and ligand are chosen to ensure a "c-value" (c = [protein] * n / Kd) that allows for accurate determination of the binding parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface.[17][21][22] It provides kinetic information (association and dissociation rates) in addition to binding affinity.[23][24]

Experimental Protocol: SPR Analysis of Benzenesulfonamide-CA Interaction

-

Ligand Immobilization:

-

The target CA isozyme is covalently immobilized onto a sensor chip surface.[23]

-

-

Analyte Injection:

-

A series of concentrations of the fluorinated benzenesulfonamide (analyte) are flowed over the sensor chip surface.[25]

-

-

Detection:

-

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[21]

-

-

Data Analysis:

-

The sensorgram data is fitted to a kinetic model to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is then calculated as kd/ka.[24]

-

Diagram: SPR Experimental Workflow

Caption: A typical workflow for analyzing protein-ligand interactions using Surface Plasmon Resonance (SPR).

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[17][26][27] This provides invaluable insights into the specific interactions that govern binding affinity and selectivity.[13]

Experimental Protocol: Co-crystallization of a Fluorinated Benzenesulfonamide with Carbonic Anhydrase

-

Protein Expression and Purification: The target CA isozyme is expressed and purified to a high degree.

-

Crystallization Screening: The purified protein is mixed with the fluorinated benzenesulfonamide and screened against a wide range of crystallization conditions.

-

Crystal Optimization: Promising crystallization "hits" are optimized to produce diffraction-quality crystals.

-

X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.[16][27]

-

Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[16]

Diagram: The Role of Fluorine in the Active Site of Carbonic Anhydrase

Caption: A schematic representation of a fluorinated benzenesulfonamide binding to the active site of carbonic anhydrase.

The resulting crystal structure can reveal how the fluorine atom(s) are oriented within the binding pocket and whether they are forming specific interactions with protein residues, providing a structural basis for the observed binding affinity.[12][14][15]

Conclusion

Fluorine substitution is a powerful and versatile strategy for optimizing the binding affinity and selectivity of benzenesulfonamide-based inhibitors. By understanding the fundamental physicochemical effects of fluorine and employing robust experimental techniques such as ITC, SPR, and X-ray crystallography, medicinal chemists can rationally design more potent and effective therapeutic agents. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's role in molecular recognition will undoubtedly lead to the discovery of new and improved drugs in the future.

References

- Priya A, Mahesh Kumar N, and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.

- Buller, F., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Journal of Medicinal Chemistry, 58(10), 4345-4355.

- Henary, M., et al. (2024).

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 839-853.

- Vaškevičius, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330.

- Vaškevičius, A., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.

- Rana, N., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem, 12(4), 313-321.

- Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.

- FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight.

- BenchChem. (2025).

- ACS Publications. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.

- Janvand, S. H. A., et al. (2023). Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. International Journal of Biological Macromolecules, 227, 590-600.

- Vaškevičius, A., et al. (2025). Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.

- Al-Ostoot, F. H., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3696.

- Lu, J. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Drug Discovery and Development.

- BenchChem. (2025).

- Motiwala, H. F., et al. (2015). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PLoS ONE, 10(4), e0124216.

- ResearchGate. (n.d.). Synthesis of para‐meta substituted fluorinated benzenesulfonamides.

- Biology LibreTexts. (2026). 5.2: Techniques to Measure Binding. Biology LibreTexts.

- ResearchGate. (n.d.). F substitution increases the binding affinity between compounds and target proteins.

- ResearchGate. (2020). What are some physical methods to determine binding affinity of a protein?.

- Cierpicki, T. (2013). Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions. 2nd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.

- ACS Publications. (2024). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay.

- Taylor, S. D., et al. (2004). Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. Organic Letters, 6(22), 3945-3948.

- ACS Publications. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and X. Journal of Medicinal Chemistry.

- ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.

- Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.

- Encyclopedia.pub. (2024).

- ResearchGate. (n.d.). Effects of fluorine incorporation on drugs and imaging probes.

- Gerhards, M., et al. (2025). Experimental observation of quantum mechanical fluorine tunnelling.

- MDPI. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI.

- BIAcore. (n.d.). Surface plasmon resonance. BIAcore.

- Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.

- Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.

- Saboury, A. A. (n.d.). A Review on the Ligand Binding Studies by Isothermal Titration Calorimetry. Iranian Chemical Society.

- Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.

- Cole, T. A., et al. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Methods in Molecular Biology (pp. 23-41). Humana Press.

- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School.

- CRELUX. (n.d.). X-ray Crystallography. CRELUX.

- JoVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube.

- MDPI. (2025).

- Chem Help ASAP. (2020). target proteins & x-ray crystallography. YouTube.

- University of Bonn. (n.d.). X-Ray Crystallography of G Protein-coupled Receptors. bonndoc.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 5. epublications.vu.lt [epublications.vu.lt]

- 6. nanobioletters.com [nanobioletters.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benthamscience.com [benthamscience.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. longdom.org [longdom.org]

- 18. ics-ir.org [ics-ir.org]

- 19. youtube.com [youtube.com]

- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 21. path.ox.ac.uk [path.ox.ac.uk]

- 22. nuvisan.com [nuvisan.com]

- 23. bioradiations.com [bioradiations.com]

- 24. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biosensingusa.com [biosensingusa.com]

- 26. Structure Determination [crelux.com]

- 27. youtube.com [youtube.com]

An In-Depth Technical Guide to the Halogen Bonding Interactions of 2,6-dichloro-4-fluorobenzenesulfonamide

This guide provides a comprehensive technical overview of 2,6-dichloro-4-fluorobenzenesulfonamide, with a particular focus on its halogen bonding interactions. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging halogen bonding in crystal engineering and medicinal chemistry.

Introduction: The Significance of Halogen Bonding in Sulfonamides

Sulfonamides are a cornerstone in pharmaceutical chemistry, with applications ranging from antibacterial to anti-diabetic agents.[1] Their chemical versatility and ability to participate in a variety of intermolecular interactions make them ideal scaffolds for drug design. Among these interactions, the halogen bond has emerged as a powerful tool for modulating the physicochemical properties and biological activity of molecules.[2]

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[3] This seemingly counterintuitive behavior arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond.[3] The strength and directionality of halogen bonds make them highly valuable in the rational design of solid-state architectures and in enhancing protein-ligand binding affinity.[2][4]

The subject of this guide, 2,6-dichloro-4-fluorobenzenesulfonamide, is a particularly interesting candidate for studying halogen bonding. The presence of two chlorine atoms ortho to the sulfonyl group provides strong halogen bond donors. The fluorine atom at the para position, while generally not a strong halogen bond donor, influences the electronic properties of the aromatic ring.[5] The sulfonamide moiety itself presents multiple potential halogen bond acceptors (the oxygen and nitrogen atoms), setting the stage for a rich interplay of intermolecular forces, including the well-established hydrogen bonding capabilities of the N-H group.[6][7]

This guide will delve into the synthesis, structural characterization, and computational analysis of 2,6-dichloro-4-fluorobenzenesulfonamide, with the overarching goal of elucidating the nature and potential of its halogen bonding interactions.

Synthesis and Characterization

The synthesis of 2,6-dichloro-4-fluorobenzenesulfonamide is not widely reported in the literature. However, a reliable synthetic route can be proposed based on established methods for the preparation of related arylsulfonamides.[8][9][10] The proposed synthesis involves a two-step process starting from the commercially available 2,6-dichloro-4-fluoroaniline.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2,6-dichloro-4-fluorobenzenesulfonamide is outlined below. This method is adapted from standard procedures for the synthesis of benzenesulfonyl chlorides and their subsequent amination.

Caption: Proposed synthetic pathway for 2,6-dichloro-4-fluorobenzenesulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-dichloro-4-fluorobenzenesulfonyl chloride

This procedure is adapted from the synthesis of related sulfonyl chlorides.[11]

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet, dissolve 2,6-dichloro-4-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2,6-dichloro-4-fluorobenzenesulfonyl chloride.

Step 2: Synthesis of 2,6-dichloro-4-fluorobenzenesulfonamide

This is a standard procedure for the conversion of sulfonyl chlorides to primary sulfonamides.

-

Dissolve the crude 2,6-dichloro-4-fluorobenzenesulfonyl chloride in a suitable solvent like acetone or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Remove the organic solvent under reduced pressure.

-

Add water to the residue to precipitate the crude sulfonamide.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,6-dichloro-4-fluorobenzenesulfonamide.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectra should be acquired to confirm the molecular structure. The 1H NMR spectrum is expected to show a singlet for the NH2 protons and a triplet for the aromatic proton.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm-1), asymmetric and symmetric S=O stretching (around 1350 and 1160 cm-1, respectively), and C-Cl and C-F stretching vibrations.[6][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition.

-

Single-Crystal X-ray Diffraction: This is the most definitive technique for elucidating the solid-state structure and analyzing the halogen bonding interactions.

Structural Analysis of Halogen Bonding Interactions

The solid-state structure of 2,6-dichloro-4-fluorobenzenesulfonamide, as determined by single-crystal X-ray diffraction, is crucial for understanding its halogen bonding capabilities. While the specific crystal structure of this molecule is not available, we can predict the likely intermolecular interactions based on related structures of halogenated sulfonamides.[7][8][9]

Expected Supramolecular Assembly

In the crystal lattice, a competition between hydrogen bonding and halogen bonding is expected to dictate the overall packing. The sulfonamide N-H group is a strong hydrogen bond donor, and the sulfonyl oxygens are strong acceptors. Therefore, the formation of N-H···O hydrogen bonds is highly probable, leading to the formation of chains or dimers.[7][8]

The chlorine atoms at the 2 and 6 positions are potent halogen bond donors. They can interact with various halogen bond acceptors present in the molecule, including:

-

The sulfonyl oxygen atoms (Cl···O interactions)

-

The sulfonamide nitrogen atom (Cl···N interactions)

-

The π-system of the aromatic ring of a neighboring molecule (Cl···π interactions)

The fluorine atom is a poor halogen bond donor but can act as a weak acceptor.

Quantitative Geometric Parameters of Halogen Bonds

The strength and nature of a halogen bond can be inferred from its geometric parameters. The following table summarizes the expected ranges for these parameters based on literature data for similar interactions.

| Interaction Type | Donor-Acceptor Distance (d) | R-X···Y Angle (θ) |

| Cl···O | 2.8 - 3.2 Å | 160 - 180° |

| Cl···N | 2.9 - 3.3 Å | 160 - 180° |

| Cl···π (centroid) | 3.2 - 3.6 Å | 150 - 170° |

Data compiled from studies on related halogenated compounds.

A shorter donor-acceptor distance (normalized by the sum of the van der Waals radii) and an angle closer to 180° are indicative of a stronger halogen bond.[3]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[6] For 2,6-dichloro-4-fluorobenzenesulfonamide, this analysis would allow for the deconvolution of the various close contacts and provide a quantitative measure of the contribution of each type of interaction (H···O, Cl···O, Cl···N, Cl···H, etc.) to the overall crystal packing.

Computational Investigation of Halogen Bonding

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and interaction energies of 2,6-dichloro-4-fluorobenzenesulfonamide.[12][13]

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing the electrophilic and nucleophilic regions. For 2,6-dichloro-4-fluorobenzenesulfonamide, the MEP surface is expected to show:

-

A region of positive electrostatic potential (a σ-hole) on the chlorine atoms, directed along the C-Cl bond axis.

-

Regions of negative electrostatic potential on the sulfonyl oxygen atoms and the sulfonamide nitrogen atom.

-

A region of negative electrostatic potential above and below the plane of the aromatic ring.

Caption: Conceptual representation of MEP surface features.

Interaction Energy Calculations

The strength of the halogen bonds can be quantified by calculating the interaction energy of dimers or larger clusters of 2,6-dichloro-4-fluorobenzenesulfonamide. This is typically done using high-level DFT methods with appropriate basis sets that can accurately describe non-covalent interactions. The interaction energies should be corrected for basis set superposition error (BSSE).

| Dimer Configuration | Estimated Interaction Energy (kcal/mol) |

| N-H···O Hydrogen Bond | -5 to -8 |

| Cl···O Halogen Bond | -2 to -4 |

| Cl···N Halogen Bond | -1.5 to -3.5 |

| Cl···π Halogen Bond | -1 to -2.5 |

These are estimated values based on computational studies of similar systems.

Natural Bond Orbital (NBO) Analysis

NBO analysis can be used to investigate the charge transfer interactions that contribute to the formation of the halogen bond.[13] A key indicator of a halogen bond is the donation of electron density from a lone pair of the acceptor atom (e.g., oxygen or nitrogen) into the antibonding σ*(C-Cl) orbital of the donor.

Applications in Drug Discovery and Materials Science

The ability of 2,6-dichloro-4-fluorobenzenesulfonamide to form directional and moderately strong halogen bonds makes it a valuable building block in several areas.

Crystal Engineering

By co-crystallizing 2,6-dichloro-4-fluorobenzenesulfonamide with various halogen bond acceptors (e.g., pyridines, ureas, amides), it is possible to create novel supramolecular architectures with tailored properties.[1] This could be exploited in the design of new pharmaceutical co-crystals with improved solubility, stability, or bioavailability.

Drug Design

Halogenation is a common strategy in drug design to enhance binding affinity and membrane permeability.[4][5] The chlorine atoms in 2,6-dichloro-4-fluorobenzenesulfonamide can act as key interaction points with biological targets. For example, many halogenated sulfonamides are potent inhibitors of carbonic anhydrases, where the halogen atoms can form halogen bonds with backbone carbonyls or amino acid side chains in the active site.[14]

Caption: Conceptual diagram of binding interactions in a protein active site.

Anion Recognition and Sensing

The electrophilic σ-holes on the chlorine atoms can also interact with anions. This property could be exploited in the design of receptors for anion recognition and sensing.[15]

Conclusion

2,6-dichloro-4-fluorobenzenesulfonamide is a molecule with significant potential for the study and application of halogen bonding. The interplay between strong hydrogen bonds and moderately strong halogen bonds is likely to result in a rich and complex supramolecular chemistry. This guide has provided a framework for the synthesis, characterization, and computational analysis of this compound. The insights gained from such studies will undoubtedly contribute to the broader understanding of halogen bonding and its application in the rational design of functional molecules and materials.

References

-

Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? MDPI. [Link]

-

Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms. PubMed. [Link]

-

Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PMC. [Link]

-

Substituted halogenated arylsulfonamides: a new class of sigma receptor binding tumor imaging agents. PubMed. [Link]

-

Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. [Link]

-

Org. Synth. 2014, 91, 39-51. Organic Syntheses. [Link]

-

N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide. PMC. [Link]

-

2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide. PMC. [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

-

The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. PMC. [Link]

-

Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. [Link]

-

The Nature of S-N Bonding in Sulfonamides and Related Compounds: Insights into π-Bonding Contributions from Sulfur K-Edge XAS. ChemRxiv. [Link]

-

Exploring the Applications of 2,6-Difluorobenzenesulfonyl Chloride in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2,6-Dichloro-N-(4-chlorophenyl)benzamide. PMC. [Link]

- Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

-

Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]

-

The Halogen Bond. PMC. [Link]

-

2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide. PMC. [Link]

-

Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed. [Link]

-

Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. PMC. [Link]

-

Halogen bonding and chalcogen bonding mediated sensing. PMC. [Link]

Sources

- 1. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? [mdpi.com]

- 2. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Halogen bonding and chalcogen bonding mediated sensing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Amination of 2,6-Dichloro-4-Fluorobenzenesulfonyl Chloride

Abstract

This application note provides a comprehensive guide for the synthesis of 2,6-dichloro-4-fluorobenzenesulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocol details the nucleophilic substitution reaction between 2,6-dichloro-4-fluorobenzenesulfonyl chloride and an amine source. We will delve into the underlying chemical principles, provide a robust, step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction and Scientific Background

Aromatic sulfonamides are a critical class of compounds in medicinal chemistry, famously represented by the sulfa drugs, the first commercially available antibiotics.[1] The synthesis of these molecules typically involves the reaction of an amine with a sulfonyl chloride.[1] The target molecule of this protocol, a substituted 2,6-dichlorobenzenesulfonamide, is of particular interest due to the unique electronic and steric properties conferred by the halogen substituents. The ortho-dichloro groups provide significant steric hindrance around the sulfonyl group, which can influence reaction kinetics and the conformational properties of the final product. The fluorine atom at the para position further modifies the electronic nature of the aromatic ring.

The core of this protocol is the nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride leaving group. This reaction is mechanistically analogous to nucleophilic acyl substitution.[2] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[3]

Chemical Principles and Mechanism

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion. The general mechanism is depicted below:

Step 1: Nucleophilic Attack The nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.

Step 2: Elimination of Leaving Group The chloride ion, a good leaving group, is expelled, and a proton is removed from the nitrogen atom by a base, forming the stable sulfonamide product.

The choice of base is critical. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is preferred to avoid competition with the primary amine nucleophile in reacting with the sulfonyl chloride.[4] If a primary or secondary amine is used as the nucleophile, using at least two equivalents of the amine can also be effective, where one equivalent acts as the nucleophile and the second as the base to sequester the generated HCl.[4] However, for cleaner reactions and simpler purification, an independent, non-nucleophilic base is often the superior choice.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the amination of 2,6-dichloro-4-fluorobenzenesulfonyl chloride with aqueous ammonia as the aminating agent.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,6-dichloro-4-fluorobenzenesulfonyl chloride | ≥98% | Commercially Available |

| Ammonium Hydroxide (28-30% solution) | ACS Reagent | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Triethylamine (TEA) | ≥99.5% | Commercially Available |

| Hydrochloric Acid (1 M aqueous solution) | Reagent Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Reagent Grade | Prepared in-house |

| Brine (Saturated Sodium Chloride Solution) | Reagent Grade | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |

| Silica Gel for Flash Chromatography | 230-400 mesh | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for flash column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

3.3. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-4-fluorobenzenesulfonyl chloride (1.0 eq). Dissolve the starting material in dichloromethane (DCM, approximately 10 mL per gram of sulfonyl chloride).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

-

Addition of Base and Amine: In a separate beaker, prepare a solution of ammonium hydroxide (1.2 eq) and triethylamine (1.5 eq) in DCM. Slowly add this solution to the stirred sulfonyl chloride solution via a dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2,6-dichloro-4-fluorobenzenesulfonamide.[5][6] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[7]

3.4. Workflow Diagram

Caption: Experimental workflow for the amination of 2,6-dichloro-4-fluorobenzenesulfonyl chloride.

Troubleshooting and Safety Considerations

-

Low Yield: If the yield is low, ensure that the sulfonyl chloride starting material is of high purity and anhydrous solvents are used, as sulfonyl chlorides are moisture-sensitive.[8][9] Incomplete reaction can be addressed by increasing the reaction time or slightly warming the reaction mixture.

-

Side Reactions: The formation of byproducts can occur if the temperature is not controlled during the addition of the amine/base solution. Maintaining a low temperature minimizes potential side reactions.

-